molecular formula C5H4BBrFNO2 B8030094 (2-Bromo-5-fluoropyridin-3-yl)boronic acid

(2-Bromo-5-fluoropyridin-3-yl)boronic acid

Cat. No.: B8030094
M. Wt: 219.81 g/mol
InChI Key: HIAFOMLXADHCGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Bromo-5-fluoropyridin-3-yl)boronic acid typically involves the bromination and fluorination of pyridine derivatives. One common method involves the reaction of 2-amino-5-fluoropyridine with liquid bromine in the presence of hydrobromic acid at 0°C . The resulting 2-bromo-5-fluoropyridine is then subjected to boronation using a boronic acid reagent under Suzuki-Miyaura coupling conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Mechanism of Action

The mechanism of action of (2-Bromo-5-fluoropyridin-3-yl)boronic acid primarily involves its role as a reagent in Suzuki-Miyaura coupling reactions. The boronic acid group undergoes transmetalation with palladium catalysts, facilitating the formation of carbon-carbon bonds . This mechanism is crucial for the synthesis of complex organic molecules and pharmaceuticals .

Comparison with Similar Compounds

Uniqueness: The presence of both bromine and fluorine atoms, along with the boronic acid group, makes (2-Bromo-5-fluoropyridin-3-yl)boronic acid a highly versatile and valuable compound in organic synthesis. Its unique structure allows for a wide range of chemical reactions and applications, particularly in the pharmaceutical and agrochemical industries .

Properties

IUPAC Name

(2-bromo-5-fluoropyridin-3-yl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BBrFNO2/c7-5-4(6(10)11)1-3(8)2-9-5/h1-2,10-11H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIAFOMLXADHCGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CN=C1Br)F)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BBrFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.